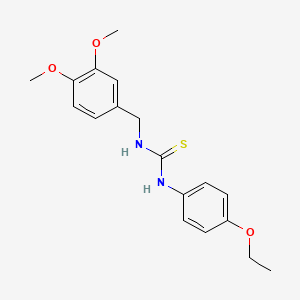
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea, also known as DMET, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMET belongs to the class of thiourea derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea's antiviral activity is thought to be due to its ability to inhibit viral replication. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea's anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been found to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea in lab experiments is its broad range of biological activities. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been found to exhibit antitumor, antiviral, and anti-inflammatory effects, making it a versatile compound for studying various biological processes. However, one limitation of using N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea in lab experiments is its potential toxicity. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea. One area of research is the development of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea analogs with improved pharmacological properties. Another area of research is the investigation of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea and to identify its molecular targets.
Synthesis Methods
The synthesis method of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea involves the reaction of 3,4-dimethoxybenzylamine with 4-ethoxyphenyl isothiocyanate in the presence of a base. The reaction yields N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea as a white crystalline solid with a melting point of 180-182°C. The purity of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-23-15-8-6-14(7-9-15)20-18(24)19-12-13-5-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLQFGNFMHZSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

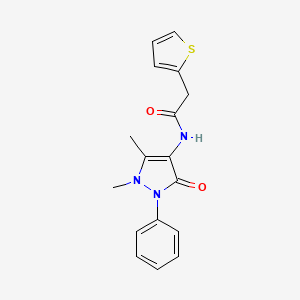
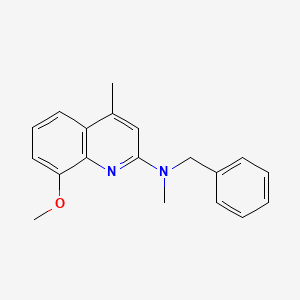
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)
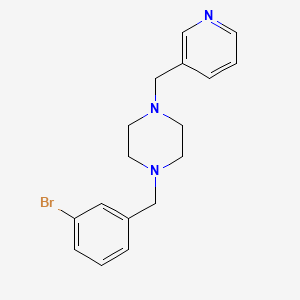
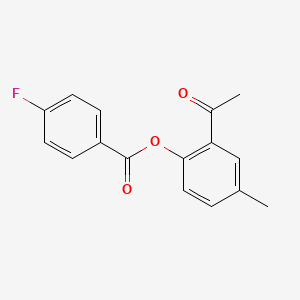
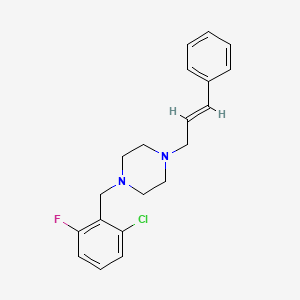
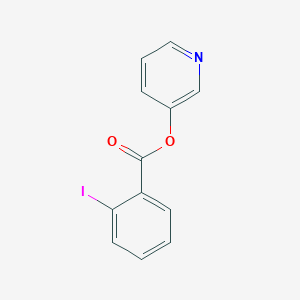
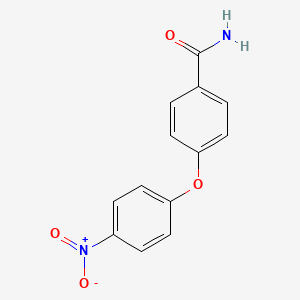
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)